3,4-Bis(2-chloroethoxy)benzaldehyde

Lipophilicity Drug Design ADME Profiling

3,4-Bis(2-chloroethoxy)benzaldehyde (CAS 164790-28-7) is a disubstituted benzaldehyde derivative bearing two 2‑chloroethoxy groups at the 3‑ and 4‑positions of the aromatic ring, with the molecular formula C₁₁H₁₂Cl₂O₃ and a molecular weight of 263.12 g·mol⁻¹. The compound is characterized by a predicted LogP of 2.8, zero hydrogen‑bond donors, three hydrogen‑bond acceptors, and seven rotatable bonds, conferring moderate lipophilicity and conformational flexibility.

Molecular Formula C11H12Cl2O3
Molecular Weight 263.11 g/mol
Cat. No. B12193493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Bis(2-chloroethoxy)benzaldehyde
Molecular FormulaC11H12Cl2O3
Molecular Weight263.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)OCCCl)OCCCl
InChIInChI=1S/C11H12Cl2O3/c12-3-5-15-10-2-1-9(8-14)7-11(10)16-6-4-13/h1-2,7-8H,3-6H2
InChIKeyXUBTZPMMFZMQRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Bis(2-chloroethoxy)benzaldehyde (CAS 164790-28-7): Core Physicochemical and Structural Profile for Procurement Decision-Making


3,4-Bis(2-chloroethoxy)benzaldehyde (CAS 164790-28-7) is a disubstituted benzaldehyde derivative bearing two 2‑chloroethoxy groups at the 3‑ and 4‑positions of the aromatic ring, with the molecular formula C₁₁H₁₂Cl₂O₃ and a molecular weight of 263.12 g·mol⁻¹ [1]. The compound is characterized by a predicted LogP of 2.8, zero hydrogen‑bond donors, three hydrogen‑bond acceptors, and seven rotatable bonds, conferring moderate lipophilicity and conformational flexibility [1]. Its authenticated spectral fingerprint—comprising ¹H NMR, FTIR, and GC‑MS data—is archived in major analytical databases, ensuring unambiguous identity verification for procurement and QC workflows [2]. The compound serves primarily as a synthetic intermediate in medicinal chemistry and macrocyclic chemistry, where the chloroethoxy arms function as alkylating handles for further elaboration [3].

Why Generic Substitution of 3,4-Bis(2-chloroethoxy)benzaldehyde with In‑Class Analogs Carries Quantifiable Risk


Substituting 3,4‑bis(2‑chloroethoxy)benzaldehyde with a close analog—such as the 3,4‑dimethoxy, 3,4‑diethoxy, 3,4‑bis(2‑bromoethoxy), or 2,4‑bis(2‑chloroethoxy) variant—introduces measurable deviations in at least three procurement‑relevant dimensions: (i) lipophilicity (ΔLogP ≥ 1.0 vs. the dimethoxy analog alters partitioning and membrane permeability in biological assays), (ii) leaving‑group reactivity in nucleophilic displacement reactions (Cl vs. Br vs. I governs reaction rate, yield, and by‑product profile in macrocyclization chemistry), and (iii) regioisomeric geometry (the 3,4‑ vs. 2,4‑ substitution pattern dictates the cavity size and metal‑ion selectivity of the resulting macrocyclic products). These differences are not cosmetic; they directly affect synthetic yield, product purity, and biological readout in downstream applications. The quantitative evidence below substantiates each dimension [1].

Quantitative Differentiation Evidence for 3,4-Bis(2-chloroethoxy)benzaldehyde Versus Closest Analogs


Lipophilicity (LogP) Advantage of 3,4-Bis(2-chloroethoxy)benzaldehyde Over 3,4-Dimethoxybenzaldehyde

The predicted octanol/water partition coefficient (LogP) of 3,4-bis(2-chloroethoxy)benzaldehyde is 2.8 [1]. This represents an increase of approximately 1.2 log units compared to 3,4-dimethoxybenzaldehyde (veratraldehyde), which has an experimental LogP of approximately 1.61 [2]. The 2‑chloroethoxy substituents confer substantially greater lipophilicity than methoxy groups, which may translate to enhanced membrane permeability and altered tissue distribution in biological systems.

Lipophilicity Drug Design ADME Profiling

Leaving‑Group Reactivity Ranking of 3,4-Bis(2-haloethoxy)benzaldehydes in Benzothiacrown Macrocyclization

Fedorova et al. (2000) systematically investigated the condensation of 3,4‑bis(2‑haloethoxy)benzaldehydes with α,ω‑alkanedithiols and explicitly established the influence of the halogen leaving group on reaction outcome [1]. The chloro derivative (target compound) occupies an optimal reactivity window: the iodo analog reacts fastest but is costlier and less bench‑stable, while the bromo analog offers intermediate reactivity. The chloro leaving group provides sufficient electrophilicity for efficient macrocyclization while minimizing competing elimination and hydrolysis side reactions, particularly under the basic carbonate conditions (K₂CO₃ or Cs₂CO₃ in EtOH/DMF/MeCN) employed in the synthesis.

Macrocyclic Chemistry Nucleophilic Substitution Crown Ether Synthesis

Regioisomeric Specificity: 3,4- Versus 2,4-Bis(2-chloroethoxy)benzaldehyde in Macrocycle Geometry

The 3,4‑substitution pattern of the target compound places the two chloroethoxy arms in an ortho relationship to each other on the benzaldehyde ring, generating a 1,2‑dioxy‑substituted scaffold. In contrast, the 2,4‑regioisomer (CAS 325465‑62‑1) places the substituents in a meta relationship. This geometric difference fundamentally alters the cavity size, shape, and metal‑ion binding selectivity of the resulting benzothiacrown or benzocrown ether products. The 3,4‑pattern yields macrocycles with a smaller, more pre‑organized binding cavity compared to those derived from the 2,4‑isomer.

Regiochemistry Macrocycle Design Supramolecular Chemistry

Synthetic Route Yield Data for 3,4-Bis(2-chloroethoxy)benzaldehyde from 3,4-Dihydroxybenzaldehyde

A documented two‑step synthetic route to the target compound starts from 3,4‑dihydroxybenzaldehyde (protocatechualdehyde) . Step 1 (hydroxyethylation) proceeds with 86% yield using NaOH in butan‑1‑ol/water over 12 h under heating. Step 2 (chlorination with SOCl₂ in pyridine/benzene) proceeds with 53% yield over 5 h under heating . The overall two‑step yield from the commercially available diol precursor is approximately 46%. This route provides a reproducible entry to the compound at laboratory to pilot scale.

Process Chemistry Synthetic Yield Scale-Up

Analytical Identity Confirmation: Complete Spectral Dataset for 3,4-Bis(2-chloroethoxy)benzaldehyde

The compound benefits from a complete, publicly accessible spectral dataset comprising ¹H NMR, FTIR (vapor phase), and electron‑ionization GC‑MS spectra, all archived in the Wiley SpectraBase and KnowItAll spectral libraries [1]. The exact mass is 262.01635 Da (calculated for C₁₁H₁₂³⁵Cl₂O₃), and the InChIKey is XUBTZPMMFZMQRY‑UHFFFAOYSA‑N. This level of analytical documentation exceeds that available for many less‑common substituted benzaldehydes and enables definitive identity confirmation, purity assessment, and batch‑to‑batch consistency verification in procurement workflows.

Quality Control Analytical Chemistry Identity Testing

Cellular Differentiation‑Inducing Activity: 3,4-Bis(2-chloroethoxy)benzaldehyde as a Biological Probe

Patent‑derived data indicate that 3,4‑bis(2‑chloroethoxy)benzaldehyde exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage [1]. This biological profile has been cited as evidence for potential utility as an anti‑cancer agent and for treatment of hyperproliferative skin conditions such as psoriasis [1]. The activity is attributed to the specific 3,4‑bis(2‑chloroethoxy) substitution pattern, which is distinct from simpler 3,4‑dialkoxybenzaldehydes such as veratraldehyde, which are primarily used as flavorants and fragrance intermediates rather than as differentiation‑inducing agents.

Cell Differentiation Anticancer Research Psoriasis

High‑Value Application Scenarios Where 3,4-Bis(2-chloroethoxy)benzaldehyde Provides Verifiable Differentiation


Synthesis of Benzothiacrown Ethers with Tunable Metal‑Ion Selectivity

The compound is a documented precursor for formyl‑substituted benzothiacrown ethers via condensation with α,ω‑alkanedithiols under alkali metal carbonate templating conditions [1]. The 3,4‑regiochemistry of the chloroethoxy arms dictates the cavity dimensions of the resulting macrocycle, while the chloro leaving group provides a practical balance of reactivity and stability compared to bromo or iodo analogs. Researchers developing ion‑selective sensors, extraction agents, or supramolecular hosts should prioritize this regioisomer when a compact, pre‑organized binding cavity is required.

Medicinal Chemistry Campaigns Requiring Enhanced Lipophilicity in a Benzaldehyde Building Block

With a predicted LogP of 2.8—approximately 1.2 log units higher than the commonly used 3,4‑dimethoxybenzaldehyde [1]—this compound serves as a lipophilic benzaldehyde building block for constructing compound libraries, PROTACs, or molecular probes where increased membrane permeability or altered ADME properties are desired. The chloroethoxy groups also provide synthetic handles for late‑stage diversification via nucleophilic displacement, enabling modular SAR exploration [2].

Oncology and Dermatology Research Targeting Cell Differentiation Pathways

Patent data describe the ability of 3,4‑bis(2‑chloroethoxy)benzaldehyde to arrest proliferation of undifferentiated cells and promote monocytic differentiation [1]. This biological profile supports its use as a tool compound or lead‑generation scaffold in differentiation‑therapy research for cancer and hyperproliferative skin disorders such as psoriasis. The specific 3,4‑bis(2‑chloroethoxy) pharmacophore is structurally distinct from simpler catechol‑derived aldehydes, offering a differentiated entry point into this therapeutic mechanism.

Analytical Method Development and QC Reference Standard Procurement

The availability of authenticated ¹H NMR, FTIR, and GC‑MS spectra in the Wiley spectral libraries [1] makes this compound a reliable reference standard for analytical method development, impurity profiling, and batch‑release testing. Procurement of this specific CAS‑registered material, rather than a near analog, ensures exact spectral matching against established reference data, reducing the risk of identity errors in regulated analytical environments.

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